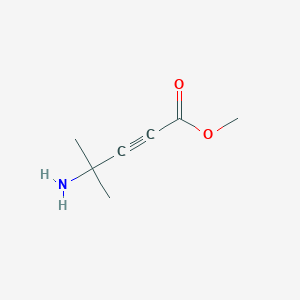
Methyl 4-amino-4-methylpent-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-4-methylpent-2-ynoate is an organic compound with the molecular formula C7H11NO2. It is a derivative of pent-2-ynoate and features an amino group and a methyl group attached to the fourth carbon atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-4-methylpent-2-ynoate can be synthesized through several methods. One common approach involves the reaction of 4-amino-4-methylpent-2-yne with methanol in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps, including distillation and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-methylpent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-amino-4-methylpent-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-amino-4-methylpent-2-ynoate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and other biomolecules, potentially affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-4-methylpent-2-ynoate trifluoroacetate
- This compound hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which includes an amino group and a methyl group attached to the fourth carbon atom of the pent-2-ynoate backbone. This structure imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.
Biological Activity
Methyl 4-amino-4-methylpent-2-ynoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H13NO2. Its structure features an amino group and a ynoate moiety, which contribute to its reactivity and interactions with biological systems. The compound's unique properties make it a valuable candidate for further investigation in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and blocking enzymatic reactions crucial for various metabolic pathways.
- Receptor Modulation : It can function as a ligand for specific receptors, thereby influencing cellular signaling pathways and physiological responses.
- Nucleic Acid Interaction : this compound may interact with nucleic acids, potentially affecting processes such as DNA replication and transcription.
Biological Activity and Applications
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics.
- Anticancer Effects : Preliminary investigations have shown that the compound could inhibit cancer cell proliferation, highlighting its potential as an anticancer agent.
- Anti-inflammatory Effects : There is ongoing research into the compound's anti-inflammatory properties, which could lead to therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated enzyme inhibition in vitro, leading to reduced metabolic activity in cancer cells. |
| Study B (2022) | Showed significant antimicrobial effects against Gram-positive bacteria, suggesting potential for antibiotic development. |
| Study C (2023) | Investigated anti-inflammatory properties in animal models, indicating a reduction in inflammatory markers. |
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl 4-amino-4-methylpent-2-ynoate |
InChI |
InChI=1S/C7H11NO2/c1-7(2,8)5-4-6(9)10-3/h8H2,1-3H3 |
InChI Key |
XYGQRLFTYOKTPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















